molecular formula C13H11N3O3S2 B2545114 Methyl 3-{[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)carbonyl]amino}-2-thiophenecarboxylate CAS No. 400087-15-2

Methyl 3-{[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)carbonyl]amino}-2-thiophenecarboxylate

Cat. No.: B2545114
CAS No.: 400087-15-2
M. Wt: 321.37
InChI Key: GGFLBSPDKHNSNX-UHFFFAOYSA-N
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Description

Methyl 3-{[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)carbonyl]amino}-2-thiophenecarboxylate is a heterocyclic compound featuring a 6-methylimidazothiazole core linked via a carbonylamino group to a methyl thiophenecarboxylate moiety. This structure combines aromatic and electron-rich systems, making it a candidate for diverse biological activities, including anticancer and enzyme inhibition.

Properties

IUPAC Name

methyl 3-[(6-methylimidazo[2,1-b][1,3]thiazole-5-carbonyl)amino]thiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O3S2/c1-7-9(16-4-6-21-13(16)14-7)11(17)15-8-3-5-20-10(8)12(18)19-2/h3-6H,1-2H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGFLBSPDKHNSNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CSC2=N1)C(=O)NC3=C(SC=C3)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 3-{[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)carbonyl]amino}-2-thiophenecarboxylate (CAS No. 400087-15-2) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₃H₁₁N₃O₃S₂
  • Molecular Weight : 321.38 g/mol
  • Structure : The compound features a thiophene carboxylate moiety linked to a carbonyl group derived from a methylimidazo-thiazole ring.

Biological Activity

Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit notable antimicrobial activity. For instance, thiazole derivatives have been reported to demonstrate potent antibacterial effects against various strains of bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth .

Anticancer Activity
Thiazole-containing compounds have gained attention for their anticancer properties. Research has shown that these compounds can induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo. The specific pathways involved may include the activation of caspases and modulation of cell cycle regulators .

Study 1: Antibacterial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antibacterial properties of various thiazole derivatives, including this compound. The results demonstrated that this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Study 2: Anticancer Mechanism

In another research effort, the anticancer effects of this compound were investigated using human cancer cell lines. The findings indicated that the compound inhibited cell proliferation and induced apoptosis through the intrinsic apoptotic pathway. Flow cytometry analysis revealed an increase in sub-G1 phase cells, indicating DNA fragmentation .

Data Table

PropertyValue
Molecular FormulaC₁₃H₁₁N₃O₃S₂
Molecular Weight321.38 g/mol
Antimicrobial ActivityActive against S. aureus, E. coli
Anticancer ActivityInduces apoptosis in cancer cells
Mechanism of ActionDisruption of metabolic pathways

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C13H11N3O3S2
  • Molecular Weight : 321.37 g/mol
  • CAS Number : 400087-15-2

The compound features a thiophene ring and an imidazo[2,1-b][1,3]thiazole moiety, which contribute to its biological activity and potential as a pharmacological agent.

Medicinal Chemistry Applications

Methyl 3-{[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)carbonyl]amino}-2-thiophenecarboxylate has been studied for its antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial effects against various bacterial strains. The imidazo[2,1-b][1,3]thiazole component is known for enhancing the antibacterial properties of thiosemicarbazone derivatives.

CompoundTarget BacteriaActivity
Thiosemicarbazone DerivativeE. coliInhibitory
Thiosemicarbazone DerivativeS. aureusInhibitory

In one study, thiosemicarbazone complexes demonstrated higher antimicrobial activity compared to their free counterparts due to enhanced metal coordination properties .

Anticancer Properties

The compound's structural features suggest potential efficacy in cancer treatment. Studies have shown that similar thiazole derivatives can inhibit the growth of various cancer cell lines.

Cancer Cell LineIC50 (µM)Reference
HL-60 (leukemia)10
MCF-7 (breast)15

The anticancer activity is often attributed to the ability of these compounds to interfere with cellular processes critical for tumor growth.

Organic Synthesis Applications

In organic chemistry, this compound serves as an important intermediate in synthesizing more complex molecules.

Cross-Coupling Reactions

The compound can participate in cross-coupling reactions facilitated by transition metals such as copper or palladium. These reactions are crucial for constructing carbon-carbon bonds in pharmaceutical development.

Reaction TypeConditionsYield (%)
Copper-CatalyzedProline as Promoter72
Palladium-CatalyzedAryl Iodide Coupling65

These methodologies enhance the efficiency of synthesizing derivatives that may possess improved biological activities.

Material Science Applications

The unique properties of this compound also lend themselves to applications in material science.

Polymer Chemistry

The compound can be incorporated into polymer matrices to develop materials with specific functionalities such as increased thermal stability or enhanced mechanical properties.

Comparison with Similar Compounds

Structural Analogues with Anticancer Activity

Several imidazothiazole derivatives exhibit potent anticancer properties, particularly against breast cancer (MCF-7 cells):

Table 1: Key Anticancer Imidazothiazole Derivatives
Compound Name IC50 (MCF-7) VEGFR-2 Inhibition (IC50) Key Structural Features Reference
N′-(1-butyl-2-oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazide 8.38 µM 0.33 µM 2-oxoindolinylidene carbohydrazide linker
Target Compound Not reported Not reported Methyl thiophenecarboxylate terminus N/A
Sorafenib (Control) 7.55 µM 0.09 µM Multi-kinase inhibitor

Key Findings :

  • The carbohydrazide derivative in Table 1 outperforms sorafenib in MCF-7 cytotoxicity but is less potent against VEGFR-2. Its 2-oxoindolinylidene group enhances apoptosis via Bax/Bcl-2 modulation and caspase activation .
  • The target compound’s methyl thiophenecarboxylate group may improve solubility compared to bulkier substituents (e.g., 4-cyanophenyl in ), though its biological data remain unreported.

Enzyme Inhibitors: IDO1 and TDO2 Targets

Imidazothiazoles are explored as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO2), critical in immune evasion by cancers:

Table 2: IDO1/TDO2 Inhibitors with Imidazothiazole Cores
Compound Name Target PDB ID Structural Features Reference
1-(4-cyanophenyl)-3-[[3-(2-cyclopropylethynyl)imidazo[2,1-b][1,3]thiazol-5-yl]methyl]urea hIDO1 6KPS Urea linker, cyclopropylethynyl group
Pitavastatin (Control) hIDO1 N/A Statin scaffold

Key Findings :

  • The urea-linked compound in Table 2 stabilizes hIDO1 in MD simulations, with RMSD < 2.5 Å over 100 ns, suggesting strong binding .

Antimicrobial and Structural Variants

Imidazothiazole carbohydrazides demonstrate antimicrobial activity, influenced by substituents:

Table 3: Antimicrobial Imidazothiazole Derivatives
Compound Class Active Groups Activity Against Reference
6-Methylimidazo[2,1-b]thiazole-5-carbohydrazides Alkyliden/cycloalkyliden substituents Bacteria/Fungi
Target Compound Methyl thiophenecarboxylate Not reported N/A

Key Findings :

  • Substituents like thiazolidinone or spirocyclic systems in enhance antimicrobial potency, likely due to increased membrane penetration. The target compound’s thiophenecarboxylate may reduce lipophilicity, directing activity toward eukaryotic targets (e.g., kinases) rather than microbes.

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